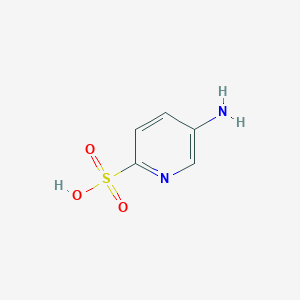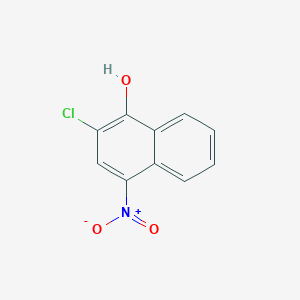![molecular formula C13H11NO6 B3066608 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- CAS No. 84388-73-8](/img/structure/B3066608.png)
2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]-
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- involves the esterification of 2,5-pyrrolidinedione with 2-(acetyloxy)benzoic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-pyrrolidinedione and 2-(acetyloxy)benzoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,5-Pyrrolidinedione and 2-(acetyloxy)benzoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of sunscreens and other personal care products due to its UV-absorbing properties.
作用机制
The mechanism by which 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby protecting the skin from UV-induced damage. The molecular targets include DNA and other cellular components that are susceptible to UV damage.
相似化合物的比较
Similar Compounds
2,5-Pyrrolidinedione: A simpler analog without the acetyloxybenzoyl group.
N-Hydroxysuccinimide: A related compound used in peptide synthesis.
Succinimide: Another related compound with similar structural features.
Uniqueness
2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- is unique due to its specific UV-absorbing properties, making it particularly valuable in sunscreen formulations. Its structure allows it to effectively absorb and dissipate UV radiation, providing superior protection compared to some other similar compounds.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-8(15)19-10-5-3-2-4-9(10)13(18)20-14-11(16)6-7-12(14)17/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLOWSQZBNSVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413236 | |
| Record name | 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84388-73-8 | |
| Record name | 2,5-Pyrrolidinedione, 1-[[2-(acetyloxy)benzoyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




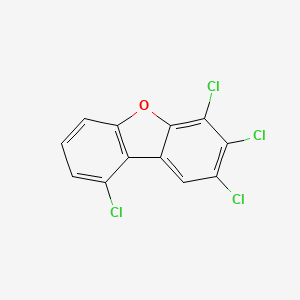
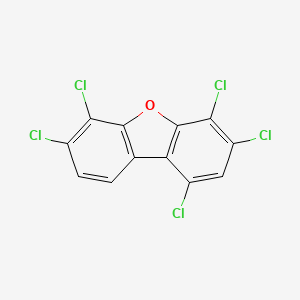
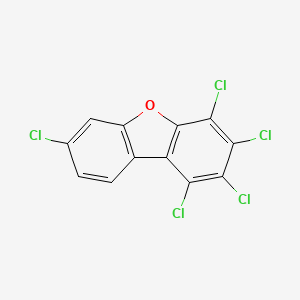


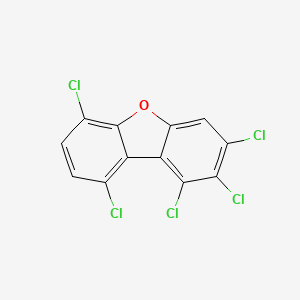
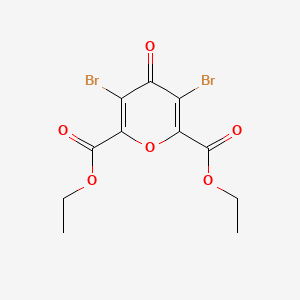
![3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3066615.png)

